molecular formula C10H16O B1367084 4,4-Diethylcyclohex-2-enone CAS No. 35161-14-9

4,4-Diethylcyclohex-2-enone

Cat. No.: B1367084
CAS No.: 35161-14-9
M. Wt: 152.23 g/mol
InChI Key: ZMNPBXGWZOROKH-UHFFFAOYSA-N
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Description

4,4-Diethylcyclohex-2-enone: is an organic compound with the chemical formula C10H16O. It is a cyclic ketone characterized by the presence of two ethyl groups attached to the fourth carbon of a cyclohexene ring. This compound is a colorless to pale yellow liquid with a distinct odor and is known for its high reactivity due to the presence of the enone functional group.

Scientific Research Applications

4,4-Diethylcyclohex-2-enone has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and enones.

    Medicine: Research into potential pharmaceutical applications, including the synthesis of biologically active compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its distinct odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Diethylcyclohex-2-enone can be synthesized through various methods. One common approach involves the alkylation of cyclohexanone followed by dehydrogenation. The process typically involves the following steps:

    Alkylation: Cyclohexanone is reacted with ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to form 4,4-diethylcyclohexanone.

    Dehydrogenation: The resulting 4,4-diethylcyclohexanone is then subjected to dehydrogenation using a dehydrogenating agent such as selenium dioxide or palladium on carbon to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethylcyclohex-2-enone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 4,4-diethylcyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The enone group allows for nucleophilic addition reactions, where nucleophiles such as Grignard reagents or organolithium compounds can add to the carbonyl carbon, forming various substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: 4,4-Diethylcyclohexanol.

    Substitution: Various substituted cyclohexanone derivatives.

Mechanism of Action

The mechanism of action of 4,4-diethylcyclohex-2-enone involves its reactivity as an enone. The compound can undergo nucleophilic addition reactions at the carbonyl carbon, making it a versatile intermediate in organic synthesis. The presence of the enone group also allows for conjugate addition reactions, where nucleophiles add to the β-carbon of the enone system. This reactivity is exploited in various synthetic applications to form complex molecules .

Comparison with Similar Compounds

    4,4-Dimethylcyclohex-2-enone: Similar structure but with methyl groups instead of ethyl groups.

    2-Cyclohexen-1-one: Lacks the ethyl substituents, making it less sterically hindered.

    3-Methyl-2-cyclohexenone: Contains a methyl group at the third position instead of ethyl groups at the fourth position.

Uniqueness: 4,4-Diethylcyclohex-2-enone is unique due to the presence of two ethyl groups at the fourth carbon, which increases steric hindrance and affects its reactivity compared to similar compounds. This structural feature can influence the compound’s behavior in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4,4-diethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-3-10(4-2)7-5-9(11)6-8-10/h5,7H,3-4,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNPBXGWZOROKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(=O)C=C1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499998
Record name 4,4-Diethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35161-14-9
Record name 4,4-Diethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Diethyl-2-cyclohexen-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 2-ethylbutyraldehyde (12.3 mL, 100 mmol), methylvinylketone (5.6 mL, 67.3 mmol) and H2SO4 (0.07 mL) is stirred at 40° C. overnight. Another portion of methylvinylketone (5.6 mL, 67.3 mmol) and H2SO4 is added and stirring is continued at 40° C. for 2 d. The yellow solution is diluted with chloroform and the solvent is removed again under reduced pressure. The crude product is purified by vacuum distillation to give 4,4-diethyl-cyclohex-2-enone (10.7 g) as a colourless oil; Kp11 mbar=88° C.; 1H NMR (CDCl3): δ 6.71 (d, J=10.0 Hz, 1H), 5.92 (d, J=10.5 Hz, 1H), 2.42 (t, J=7.0 Hz, 2H), 1.84 (t, J=7.0 Hz, 2H), 1.57-1.40 (m, 4H), 0.87 (t, J=7.6 Hz, 6H).
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12.3 mL
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5.6 mL
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0.07 mL
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5.6 mL
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Synthesis routes and methods II

Procedure details

In 75 ml of benzene was dissolved 15.0 g of 2-ethylbutanal, to which were added 10.5 g of 3-buten-2-one and 0.15 ml of concentrated sulfuric acid at ambient temperature. While heating the mixture under reflux, an azeotropic distillation treatment was carried out for 3 hours by means of Dean Stark apparatus. The reaction mixture was poured into a mixture of ice water and ethyl acetate, pH was adjusted to 7.0 with a saturated aqueous solution of sodium hydrogen carbonate, and the organic layer was separated. The organic layer was washed successively with water and saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. Purification of the residue by distillation under reduced pressure gave 4.90 g of 4,4-diethyl-2-cyclohexen-1-one as a light yellow oily product.
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10.5 g
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0.15 mL
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15 g
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75 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,4-Diethylcyclohex-2-enone
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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